Home > Products > Screening Compounds P34110 > 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one
6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one - 2197576-40-0

6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-3089698
CAS Number: 2197576-40-0
Molecular Formula: C18H23N5O2
Molecular Weight: 341.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one

Compound Description: This compound is the product of a reaction between 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one and ammonium acetate. [] It was fully characterized in the study. []

Relevance: While structurally distinct, this compound shares the core dihydropyrimidin-4-one moiety with 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The presence of various substituents and the fused quinoxaline ring system differentiate this compound from the target compound.

3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide

Compound Description: This compound contains a dihydropyrimidine ring with a hydroxy substituent at the 4-position and a propanamide side chain at the 5-position. [] The crystal structure reveals intermolecular hydrogen bonding and π–π interactions. []

Relevance: This compound shares the dihydropyrimidin-6-one core structure with 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The target compound differs by having a cyclopropyl substituent at the 4-position, a methyl group at the 3-position, and a piperidine-linked pyrimidine at the 1-position instead of the bromophenyl, propanamide, and hydroxy substituents found in this compound.

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Compound Description: This compound, named IACS-15414, is a potent and orally bioavailable Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) inhibitor. [] It effectively suppresses the mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in various xenograft models. []

Relevance: Like 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one, IACS-15414 is based on the dihydropyrimidin-4-one scaffold. The differences lie in the substituents on the pyrimidine ring and the presence of a complex spirocyclic amine in IACS-15414.

6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one (RN486)

Compound Description: RN486 is a selective Bruton's tyrosine kinase (Btk) inhibitor. [, ] It exhibits potent inhibition of Btk enzyme activity and functional activities in both human and rodent cells. [, ] RN486 effectively blocks immunoreceptor-mediated immune responses and shows strong anti-inflammatory and bone-protective effects in arthritis models. [, ]

Relevance: Although RN486 possesses a cyclopropyl substituent and a dihydropyridin-one moiety, it significantly differs from 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one in overall structure. The target compound lacks the isoquinolinone, piperazine-linked pyridine, and hydroxymethylphenyl moieties found in RN486. [, ]

Ethyl-6-methyl–2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-carboxylates

Compound Description: This class of compounds serve as starting materials for the synthesis of various dihydropyrimidine derivatives. [] They are reacted with hydrazine hydrate to form corresponding carbohydrazides, which are further derivatized to obtain antimicrobial and antioxidant compounds. []

4-{4-(2-Methyl-4-benzylidene-5-oxo-imidazol-1-yl)phenyl}-6-(substitutedphenyl)-5,6-dihydropyrimidin-2-one

Compound Description: These compounds are synthesized through a multi-step process involving condensation reactions with various aldehydes and urea. [] Their antimicrobial activities have been studied. []

Relevance: The presence of the dihydropyrimidin-2-one core connects this class of compounds to 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. Notably, the target compound differs in the position of the carbonyl group on the pyrimidine ring (position 4 versus position 2) and the presence of a benzylidene-imidazolylphenyl substituent instead of the piperidine-linked pyrimidine found in the target compound.

(6-Oxo-1,6-dihydropyrimidin-2-yl)guanidines

Compound Description: This class of compounds are starting materials for the synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones. [] They exhibit an unexpected thermal rearrangement when reacted with triethyl orthoacetate, resulting in different regioisomers depending on the substituents on the guanidine moiety. []

N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Compound Description: This compound undergoes a cyclocondensation reaction with benzaldehyde to yield 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one. [] The reaction is chemo- and regioselective, forming the 1,3,5-triazine ring at the nitrogen atom adjacent to the carbonyl group. []

2-(4-Carboxybenzylidene)-3,4-dihydronaphthalene-1(2H)-one

Compound Description: This chalcone derivative serves as a starting material for the synthesis of various polyoxaheterocyclic hybrid systems. [] It undergoes Michael condensation with methylene active compounds, leading to the formation of hybrid structures like xanthylium and chromen-13-ilium salts. []

Relevance: While not directly containing a dihydropyrimidine ring, this compound showcases the use of Michael condensation reactions for building complex heterocyclic structures, which is relevant to the potential synthetic pathways for 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one.

Ethyl 6- methyl -2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound, synthesized through the Biginelli reaction, is a key intermediate in the synthesis of several dihydropyrimidine derivatives, including those with antioxidant activity. [] It is transformed into various oxadiazolyl pyrimidinones and azetidinone derivatives. []

Relevance: This compound shares the core dihydropyrimidine structure with 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The difference lies in the substituents at the 1- and 5-positions. The target compound has a piperidine-linked pyrimidine at the 1-position and a ketone at the 5-position, whereas this compound has an ethyl carboxylate substituent at the 5-position.

3,4-Dihydropyrimidin-2(1H)-ones

Compound Description: This class of compounds are used as starting materials for the synthesis of various pyridine derivatives with potential insecticidal and fungicidal activities. [] They react with 2-chloro-5-(chloromethyl)-pyridine through N,S-dialkylation to produce the target pyridine-linked dihydropyrimidines. []

Relevance: 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one belongs to this class of compounds. The target compound features a piperidine linker instead of the pyridine linker and different substituents at various positions on the dihydropyrimidine ring.

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

Compound Description: These compounds are dihydropyrimidine derivatives synthesized via aldol condensation reactions. [] They are potentially valuable precursors for the synthesis of various dihydropyrimidine-like derivatives. []

Relevance: These compounds share the core dihydropyrimidine structure with 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The target compound differs by having a 4-one instead of a 2-thione, different substituents at the 1-, 4-, and 6-positions, and lacking the styryl and prop-2-en-1-one substituents.

1-(Cyclopropyl/2,4-difluorophenyl/tert-butyl)-1,4-dihydro-8-methyl-6-nitro-4-oxo-7-(substituted secondary amino)quinoline-3-carboxylic acids

Compound Description: This series of quinoline-3-carboxylic acids were synthesized and evaluated for their in vitro antimycobacterial activities against Mycobacterium tuberculosis H37Rv (MTB), multi-drug resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC2). [] Several compounds in this series exhibited potent antimycobacterial activity. []

Relevance: While containing a cyclopropyl group, this class of compounds significantly deviates from the structure of 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The target compound lacks the quinoline core, nitro group, carboxylic acid, and secondary amino substituents found in these quinoline derivatives.

3-Methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (Compound 5)

Compound Description: This compound is a potent glycogen synthase kinase-3β (GSK-3β) inhibitor with an IC50 value of 74 nM. [] It exhibited significant antidepressant activity in vivo. [] Molecular docking studies revealed a crucial hydrogen bond interaction with Val-135 in the active site of GSK-3β. []

Ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)butanoate (7af)

Compound Description: This compound is a potent protoporphyrinogen IX oxidase (PPO) inhibitor with broad-spectrum herbicidal activity. [] It exhibits excellent in vivo activity and high selectivity for plant PPO over human PPO. []

Relevance: While containing a dihydropyrimidine moiety, 7af significantly differs from 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The target compound lacks the benzoxazinone core, trifluoromethyl group, and butanoate side chain present in 7af.

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator that induces relaxation in ovine pulmonary artery. [] Its mechanism of action involves both sGC activation and sodium pump stimulation. []

Relevance: BAY 41-2272 contains a cyclopropyl substituent and a pyrimidine ring, but it differs significantly from 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one in overall structure. The target compound lacks the pyrazolopyridine core, fluorobenzyl group, and amine substituent present in BAY 41-2272.

5-Substituted 2,6-dimethylpyrimidin-4(3H)-ones

Compound Description: This class of compounds, along with uracils, are used to synthesize various antimetabolites with potential antibacterial, antitumor, and antimonoamine oxidase activities. [] They are reacted with aromatic aldehydes to form styrylpyrimidinones and are also alkylated and condensed with uracil derivatives. []

Relevance: 5-Substituted 2,6-dimethylpyrimidin-4(3H)-ones belong to the dihydropyrimidine family, linking them to 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The target compound differs in the position of the carbonyl group (position 4 versus position 6) and the nature of the substituents on the pyrimidine ring.

2-((1-substituted-1H-1,2,3-triazol-4-yl)methylthio)-6-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

Compound Description: This series of S-DABO derivatives, synthesized using the CuAAC reaction, were evaluated for their HIV-1 inhibitory activity. [] Some compounds in this series showed promising anti-HIV activity. []

Relevance: Despite containing a pyrimidin-4(3H)-one core, these S-DABO derivatives differ significantly from 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The target compound lacks the triazole moiety, naphthalene substituent, and thioether linkage found in these derivatives.

Compound Description: These two pyrido[3,4-c]pyridazine derivatives were synthesized from ethylcyanoacetate and phenylhydrazono derivatives. [] Their structures were characterized using NMR spectroscopy and X-ray crystallography. []

Relevance: These compounds are not directly related to 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one in terms of structure or chemical class. They are included in this list because they are derived from a reaction that also produces dihydropyrimidines, highlighting the diversity of products achievable from similar starting materials.

3,4-Dihydropyrimidones

Compound Description: This class of compounds are evaluated as potential cyclooxygenase-2 (COX-2) inhibitors using molecular modeling and docking analysis. [] Some compounds in this study show promising interactions with COX-2, suggesting their potential as anti-inflammatory agents. []

Relevance: 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one belongs to the 3,4-dihydropyrimidone class of compounds. While sharing the core structure, the target compound differs from the specific compounds evaluated in this study through its unique substituents, including the piperidine-linked pyrimidine.

Compound Description: These three novel compounds are synthesized from glucose, amino acids, and thiobarbituric acid. [] They are evaluated as potential antiviral agents against the variola virus through molecular modeling studies, showing favorable binding affinities. []

GDC-0853 ((S)-2-(3′-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4′-bipyridin]-2′-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one)

Compound Description: GDC-0853 is a selective and reversible oral small molecule inhibitor of Bruton's tyrosine kinase (BTK), currently under development for treating rheumatoid arthritis and systemic lupus erythematosus. [] While it showed efficacy in preclinical models, GDC-0853 exhibited pancreatic toxicity in rats, a finding considered likely a class effect of BTK inhibitors. []

Relevance: While both GDC-0853 and 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one possess a piperidine ring and a pyrimidinone core, they differ significantly in their overall structures. The target compound lacks the complex bicyclic core, hydroxymethyl substituent, and piperazine-linked pyridine present in GDC-0853.

1-(1-(6-methyl-2-oxo-4-phenyl-1,2,3,4tetrahydropyrimidin-5- yl)ethylidene)thiosemicarbazide

Compound Description: This class of compounds are synthesized via a green chemistry approach using ionic liquid [Et3NH][HSO4] as both solvent and catalyst. [] They have been evaluated for their antibacterial and antifungal activities, showing mild to moderate efficacy against various microbes. []

6-Amino-2-(morpholin-4-yl)-5-nitrosopyrimidines

Compound Description: This class of compounds includes neutral, anionic, and hydrated forms, which exhibit diverse hydrogen-bonded sheet structures in their crystal structures. [] The electronic polarization within these molecules is influenced by the protonation state and hydration. []

3-Acetonyl-1H-quinoxalin-2-one

Compound Description: This compound is a versatile starting material for synthesizing various quinoxaline derivatives with potential pharmaceutical applications. [] It undergoes aliphatic electrophilic substitution reactions, leading to the formation of chalcones, pyridopyridoquinoxalines, furoquinoxalines, and pyrazolylmethylquinoxalines. []

Relevance: While structurally distinct from 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one, this compound demonstrates the use of electrophilic substitution reactions for synthesizing diverse heterocyclic derivatives, a principle relevant to the potential synthetic pathways for the target compound.

Compound Description: These compounds are positron emission tomography (PET) tracers studied for their metabolic behavior in vitro and in vivo. [] The research focuses on understanding their enzymatic degradation, blood-brain barrier permeability, and metabolic profile in humans. []

Overview

6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that falls under the category of pyrimidine derivatives. This compound exhibits potential therapeutic applications due to its structural features, which suggest interactions with biological targets, particularly in the realm of medicinal chemistry.

Source

This compound can be synthesized through various chemical reactions and is often explored in pharmaceutical research for its biological activity. The detailed synthesis and characterization of such compounds are crucial for understanding their potential uses in drug development.

Classification

The compound is classified as a pyrimidine derivative, specifically a dihydropyrimidinone, which is known for its diverse biological activities. It contains multiple functional groups that contribute to its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one typically involves the following steps:

  1. Formation of the Dihydropyrimidinone Core: The initial step often includes the condensation of an aldehyde with a urea or thiourea derivative, leading to the formation of a dihydropyrimidinone structure.
  2. Cyclopropyl Substitution: The introduction of the cyclopropyl group can be achieved through alkylation reactions using cyclopropyl halides.
  3. Piperidine Attachment: The piperidine moiety is incorporated via nucleophilic substitution reactions where the piperidine nitrogen acts as a nucleophile.
  4. Final Modifications: Further modifications may include methylation and oxidation steps to achieve the desired functional groups and stereochemistry.

Technical Details

The synthesis may require specific conditions such as temperature control, use of catalysts (e.g., Lewis acids), and careful monitoring of reaction times to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}

This structure includes:

  • A piperidine ring
  • A cyclopropyl group
  • A dihydropyrimidinone core with a methyl substituent

Data

The molecular weight of this compound is approximately 336.42 g/mol. Its structural complexity suggests potential interactions with various biological targets, which may be explored in drug discovery.

Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions typical for pyrimidine derivatives:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperidine ring can participate in nucleophilic substitutions.
  2. Oxidation: The dihydropyrimidinone moiety may undergo oxidation to form more reactive species.
  3. Condensation Reactions: The presence of carbonyl groups allows for condensation reactions with other nucleophiles.

Technical Details

Reactions involving this compound should be conducted under controlled conditions to prevent side reactions and ensure selectivity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are essential for monitoring reaction progress and product identification.

Mechanism of Action

Process

The mechanism by which 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one exerts its biological effects likely involves:

  1. Target Interaction: Binding to specific enzymes or receptors due to its structural features.
  2. Inhibition or Activation: Modulating biological pathways by inhibiting or activating target proteins involved in disease processes.

Data

Research into similar compounds has shown that modifications in the piperidine or pyrimidine structures can significantly affect their binding affinities and biological activities.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one include:

  • Appearance: Typically crystalline or powder form
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH

Chemical Properties

Chemical properties include:

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Can participate in electrophilic aromatic substitutions due to the presence of electron-rich aromatic systems.
Applications

Scientific Uses

This compound has potential applications in medicinal chemistry as:

  1. Drug Development: Investigated for its potential as an antitumor agent or in treating other diseases due to its ability to interact with specific biological targets.
  2. Biochemical Research: Used in studies exploring enzyme inhibition or receptor modulation.

Properties

CAS Number

2197576-40-0

Product Name

6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one

IUPAC Name

6-cyclopropyl-3-[[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one

Molecular Formula

C18H23N5O2

Molecular Weight

341.415

InChI

InChI=1S/C18H23N5O2/c1-21-11-20-16(9-17(21)24)22-6-4-13(5-7-22)10-23-12-19-15(8-18(23)25)14-2-3-14/h8-9,11-14H,2-7,10H2,1H3

InChI Key

KGJCGRLWOMMUFW-UHFFFAOYSA-N

SMILES

CN1C=NC(=CC1=O)N2CCC(CC2)CN3C=NC(=CC3=O)C4CC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.